4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Several studies have been conducted on the synthesis and biological evaluation of pyrano[4',3':4,5]thieno[2,3-d]pyrimidine derivatives. For instance, Dashyan et al. (2016) developed methods for preparing amino, alkoxy, and alkylsulfanyl derivatives of pyrano[4',3':4,5]thieno[2,3-d]pyrimidines, investigating their anticonvulsant activity (Dashyan, Paronikyan, Noravyan, & Paronikyan, 2016). Similarly, Sirakanyan et al. (2014) synthesized new derivatives of pyrano[4',3':4,5]thieno[2,3-d]pyrimidines, which exhibited neurotropic properties (Sirakanyan, Ovakimyan, Noravyan, Minasyan, Dzhagatspanyan, Nazaryan, & Akopyan, 2014).
Antimicrobial and Antitumor Activities
The antimicrobial activity of amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been a subject of interest due to the broad spectrum of biological activities these compounds possess. Sirakanyan et al. (2018) explored the synthesis and antimicrobial properties of these compounds, finding that some demonstrated promising activity (Sirakanyan, Geronikaki, Spinelli, Hakobyan, Kartsev, Petrou, & Hovakimyan, 2018). Additionally, Alqasoumi et al. (2009) reported on the radioprotective and antitumor activity of novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety, highlighting their potential in cancer therapy (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Advanced Synthesis Techniques
Recent research has also focused on the development of novel synthesis techniques for pyrano[4',3':4,5]thieno[2,3-d]pyrimidine derivatives. Parmar, Vala, and Patel (2023) reviewed the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating the efficiency of various catalysts in synthesizing these compounds for medicinal applications (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6,8-dihydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The presence of pyrano pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The compound’s action results in genomic dysfunction and cell death .
Properties
IUPAC Name |
3-chloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-8-7-5-1-2-13-3-6(5)14-9(7)12-4-11-8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZVSDJGXPNVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C3=C(S2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624656 | |
Record name | 4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243968-08-3 | |
Record name | 4-Chloro-5,8-dihydro-6H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243968-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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